molecular formula C10H12ClNO3S B2500013 N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide CAS No. 851398-37-3

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B2500013
CAS No.: 851398-37-3
M. Wt: 261.72
InChI Key: SJHKTPIFTYDPOD-UHFFFAOYSA-N
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Description

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C10H12ClNO3S and its molecular weight is 261.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Phenylmethanesulfonamide Derivatives : A study by Aizina, Levkovskaya, and Rozentsveig (2012) demonstrated the synthesis of phenylmethanesulfonamide derivatives, highlighting the high reactivity of these compounds in various chemical reactions, such as alkylation of toluene and thiophene (Yu. A. Aizina, G. Levkovskaya, & I. Rozentsveig, 2012).

Crystal Structure Analysis

  • Crystal Structure at Low Temperature : Higgs et al. (2002) determined the crystal structure of N-methylmethanesulfonamide at low temperatures, providing insights into the molecular conformation and bond angles, which are crucial for understanding its chemical properties and reactivity (Timothy C. Higgs et al., 2002).

Microbial Reduction and Chiral Synthesis

  • Microbial Reduction for Chiral Synthesis : Patel et al. (1993) explored the microbial reduction of a phenyl methane sulfonamide compound, demonstrating its potential as a chiral intermediate for synthesizing pharmaceuticals like beta-receptor antagonists (Ramesh N. Patel et al., 1993).

Biological Activities and Applications

  • Synthesis of Biologically Active Compounds : The synthesis of various vinylsulfones and vinylsulfonamides, which exhibit a wide range of biological activities, was discussed in a study, highlighting the relevance of these compounds in medicinal chemistry and drug design (2020).

Enantioselective Synthesis

  • Enantioselective Cyclopropanations : A study by Davies et al. (1996) on the enantioselective synthesis of functionalized cyclopropanes using rhodium N-(arylsulfonyl)prolinate catalysis illustrates the potential of sulfonamide derivatives in stereoselective chemical reactions (H. Davies et al., 1996).

Catalytic Applications

  • Catalytic Applications in Organic Synthesis : The use of N,N′-dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent in catalyzing reactions for alcohols and phenols under mild conditions was reported, demonstrating the versatility of sulfonamide derivatives in catalysis (A. Khazaei et al., 2007).

Drug Metabolism Studies

  • Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) demonstrated the application of biocatalysis using Actinoplanes missouriensis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound, emphasizing the role of these derivatives in studying drug metabolism (M. Zmijewski et al., 2006).

Antimicrobial and Anti-Influenza Activity

  • Antimicrobial and Anti-Influenza Activity : Research on aminomethanesulfonic acids and their derivatives, including N-methyl-, revealed their potential in exhibiting weak antioxidant activities and statistically significant suppression of influenza virus strains, suggesting a potential area for medical applications (R. Khoma et al., 2019).

Safety and Hazards

The compound is associated with the GHS05 and GHS07 pictograms, indicating that it may cause eye damage and may be harmful if swallowed . The signal word associated with this compound is "Danger" . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHKTPIFTYDPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)CCl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851398-37-3
Record name N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide
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